molecular formula C23H46ClNO4 B144768 Palmitoyl-L-carnitine chloride CAS No. 18877-64-0

Palmitoyl-L-carnitine chloride

Cat. No.: B144768
CAS No.: 18877-64-0
M. Wt: 436.1 g/mol
InChI Key: GAMKNLFIHBMGQT-ZMBIFBSDSA-N
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Description

Palmitoyl-L-carnitine chloride is a long-chain acylcarnitine, which is an ester derivative of carnitine. It plays a crucial role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for the production of energy in the form of adenosine triphosphate (ATP) within cells .

Mechanism of Action

Target of Action

Palmitoyl-L-carnitine chloride (PCC) primarily targets several enzymes and transporters localized in the cell membrane . It interacts with plasmin and tissue plasminogen activator (tPA) with high affinities . It also affects the Na/K pump current in guinea pig ventricular cells and inhibits the KATP channel function mainly through the interaction with endogenous PI cascade, especially PIP2 .

Mode of Action

PCC facilitates the transfer of long-chain fatty acids from the cytoplasm into mitochondria during the oxidation of fatty acids . It potentiates the enzymatic activities of plasmin and tPA, which are key players in the fibrinolytic system . It also modifies myocardial levels of high-energy phosphates and free fatty acids in the heart .

Biochemical Pathways

PCC is a well-known intermediate in mitochondrial fatty acid oxidation . It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . Once inside the mitochondria, PCC is transformed back to palmitoyl-CoA, which then undergoes β-oxidation to produce energy in the form of ATP .

Pharmacokinetics

It is known that pcc is soluble in water to 25 mg/ml with heat or sonication . This solubility suggests that PCC may have good bioavailability.

Result of Action

PCC has several molecular and cellular effects. It modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It also increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . In addition, PCC has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tPA .

Action Environment

The action of PCC can be influenced by environmental factors. For instance, the modulation of the membrane lipid environment caused by PCC alters the KATP channel function . .

Biochemical Analysis

Biochemical Properties

Palmitoyl-L-carnitine chloride is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is carnitine palmitoyltransferase I (CPT1), which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound also affects the Na/K pump current in cardiac cells, influencing myocardial levels of high-energy phosphates and free fatty acids .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In cardiomyocytes, it induces the production of reactive oxygen species (ROS), which can influence cell signaling pathways and gene expression. Additionally, it has been reported to reduce the surface negative charge of erythrocytes and myocytes, affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It inhibits the Na/K pump current in guinea pig ventricular cells, leading to changes in membrane potential and action potential duration. This compound also affects intracellular calcium signaling, which is essential for various cellular processes. Furthermore, this compound has been shown to modify myocardial levels of high-energy phosphates and free fatty acids, influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and is known to degrade in the presence of oxidizing agents and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cardiomyocytes, where it induces ROS production and affects cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance erythroid colony formation and reduce the surface negative charge of erythrocytes and myocytes. At higher doses, it can inhibit the Na/K pump current and affect intracellular calcium signaling, leading to potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in the mitochondrial fatty acid oxidation pathway. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are essential for the transport and β-oxidation of long-chain fatty acids. This compound also influences metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is known to interact with carnitine transporters, which facilitate its uptake into mitochondria for fatty acid oxidation. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism. It is directed to the mitochondria by specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its activity and function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with palmitoyl chloride. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst like pyridine to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Palmitoyl-L-carnitine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Palmitoyl-L-carnitine chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.

    Biology: It plays a role in the study of mitochondrial function and energy production.

    Medicine: It is investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders and cardiovascular diseases.

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals

Comparison with Similar Compounds

  • Palmitoyl-DL-carnitine chloride
  • Lauroyl-L-carnitine
  • Hexadecanoyl-L-carnitine

Comparison: Palmitoyl-L-carnitine chloride is unique due to its specific role in fatty acid metabolism and its ability to modulate mitochondrial function. Compared to other similar compounds, it has distinct effects on enzyme activity and energy production. For instance, palmitoyl-DL-carnitine chloride also participates in fatty acid metabolism but may have different pharmacokinetic properties .

Properties

IUPAC Name

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18877-64-0
Record name Palmitoyl-L-carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18877-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoylcarnitine hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PALMITOYLCARNITINE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Palmitoyl-L-carnitine chloride in enhancing drug bioavailability, specifically in the context of the provided research?

A1: The research article titled "Enhanced Bioavailability of Cefoxitin Using Palmitoyl L-Carnitine. I. Enhancer Activity in Different Intestinal Regions" [] investigates the use of Palmitoyl-L-carnitine as a potential absorption enhancer for the antibiotic Cefoxitin. While the exact mechanism is not fully elucidated within this abstract, previous research suggests that Palmitoyl-L-carnitine, a naturally occurring fatty acid derivative, may enhance drug absorption through various mechanisms. These include:

    Q2: The research mentions the identification of "O−Palmitoyl−L−Carnitine chloride" in Deinococcus radiodurans. What is the significance of finding this compound in such an extremophile?

    A2: The presence of O−Palmitoyl−L−Carnitine chloride in Deinococcus radiodurans, an extremophile known for its resistance to radiation and oxidative stress [], suggests a potential role of this compound in stress response mechanisms.

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